molecular formula C17H25ClN2O2 B13047905 Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride

Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride

Cat. No.: B13047905
M. Wt: 324.8 g/mol
InChI Key: ILBKWJUCTXNDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro undecane core and a benzyl ester group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Benzyl Ester Group: The benzyl ester group is introduced via esterification, where the spirocyclic intermediate is reacted with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine (TEA).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl esters.

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: The compound is explored as a monomer or additive in the synthesis of advanced polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism by which Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • Benzyl 2,9-Diazaspiro[5.5]Undecane-9-Carboxylate
  • Benzyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate

Comparison:

  • Structural Differences: The position of the spiro linkage and the size of the spirocyclic ring can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Features: Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is unique due to its specific ring size and substitution pattern, which can influence its binding properties and stability.

Biological Activity

Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₆H₂₄ClN₂O₃
Molecular Weight : 326.82 g/mol
CAS Number : 1158750-06-1

This compound features a complex spirocyclic structure that contributes to its unique biological properties. The compound is classified under diazaspiro compounds, which are known for their potential in various therapeutic applications.

Antimicrobial Properties

Research indicates that Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate exhibits notable antimicrobial activity , particularly against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity . It has been proposed as a therapeutic candidate for treating fungal infections, which are increasingly resistant to conventional treatments .

Other Therapeutic Applications

The compound's biological profile suggests potential applications in treating:

  • Obesity : It may influence metabolic pathways related to weight management.
  • Pain Management : Its analgesic properties could be beneficial in pain relief therapies.
  • Cardiovascular Disorders : The compound may play a role in modulating cardiovascular functions .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of Benzyl 1,9-Diazaspiro[5.5]Undecane:

Study Findings
Study on Antimicrobial Properties Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Review on Therapeutic Potential Discussed the compound's role in treating obesity and pain management, suggesting mechanisms of action involving metabolic modulation.
Synthesis and Bioactivity Highlighted the synthesis of diazaspiro compounds and their broad biological activities, including antidiabetic effects exceeding those of existing treatments.

The mechanisms through which Benzyl 1,9-Diazaspiro[5.5]Undecane exerts its biological effects are still under investigation. Preliminary studies suggest that its action may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial growth and metabolism.
  • Modulation of Cell Signaling Pathways : Influencing pathways related to inflammation and metabolic regulation.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H

InChI Key

ILBKWJUCTXNDKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.